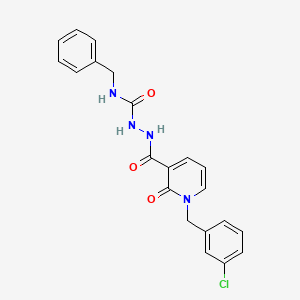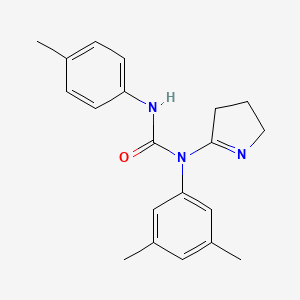
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea, also known as DPU-4, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPU-4 belongs to the class of urea derivatives and has been shown to exhibit potent antitumor activity.
Wissenschaftliche Forschungsanwendungen
Anion Coordination Chemistry
Urea-based ligands like N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea have been studied for their anion coordination chemistry. These compounds react with inorganic oxo-acids to form adducts displaying a variety of hydrogen bond motifs involving urea NH groups, carbonyl, and protonated pyridyl NH+ fragments, among others (Wu et al., 2007).
Formation of Hydrogen-Bonded Complexes
Research has demonstrated that certain dimethyl urea derivatives can form highly associated complexes with bis(cytosyl)derivatives. These complexes are influenced by the steric properties of the urea moiety (Kagechika et al., 1996).
Unfolding and Self-Assembly of Heterocyclic Ureas
Heterocyclic ureas have been synthesized and studied for their ability to unfold and form multiply hydrogen-bonded complexes. This behavior is significant for understanding the self-assembly and mimicry of peptide transitions (Corbin et al., 2001).
Enhancement of Skin Penetration
Urea analogues have been evaluated as skin penetration enhancers. Studies have shown that certain urea derivatives can enhance the permeation of substances through the skin when delivered from specific solvents like propylene glycol (Williams & Barry, 1989).
Synthesis of Pyrazolyl-Substituted Pyridinium and Guanidinium Salts
A protocol for converting 2-pyridones and urea derivatives to pyrazolyl-substituted pyridinium or guanidinium salts has been developed. This approach is highly functional-group-compatible and yields products useful in various applications (Echterhoff et al., 2014).
Crystal Structure Analysis
Studies have explored the crystal structure of various urea derivatives to understand their molecular arrangements and stability. This includes investigating the hydrogen bond patterns and other structural features (Rao et al., 2010).
Synthesis of Anticancer Agents
Research into the synthesis and biological evaluation of urea derivatives as anticancer agents has been conducted. These studies involve the design and synthesis of compounds with significant antiproliferative effects against various cancer cell lines (Feng et al., 2020).
Electronic and Optical Properties for Optoelectronic Devices
The electronic, optical, and nonlinear optical properties of certain urea derivatives have been theoretically studied, highlighting their potential applications in optoelectronic device fabrications (Shkir et al., 2018).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-6-8-17(9-7-14)22-20(24)23(19-5-4-10-21-19)18-12-15(2)11-16(3)13-18/h6-9,11-13H,4-5,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLIQDHYCQGZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-Hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B2892798.png)
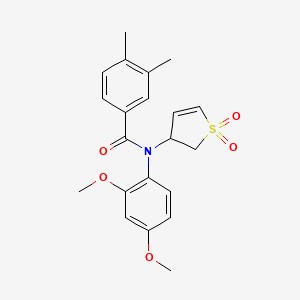
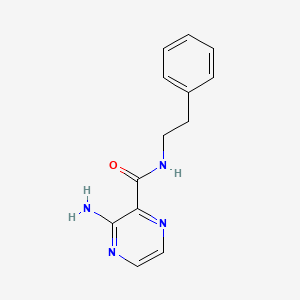
![5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2892803.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2892806.png)
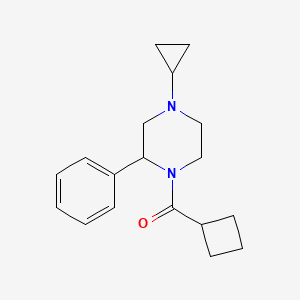

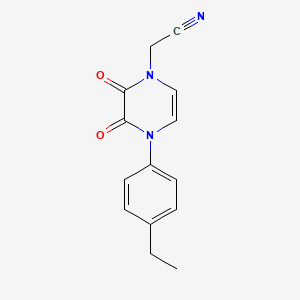

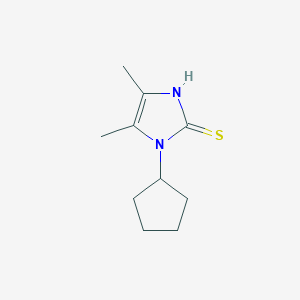

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2892816.png)

